4-(Dimethylamino)benzonitrile: A Technical Guide to its Properties and Applications
4-(Dimethylamino)benzonitrile: A Technical Guide to its Properties and Applications
CAS Number: 1197-19-9
This in-depth technical guide provides a comprehensive overview of 4-(Dimethylamino)benzonitrile (DMABN), a molecule of significant interest in chemical physics and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and its notable photophysical behavior, particularly its dual fluorescence phenomenon.
Core Properties of 4-(Dimethylamino)benzonitrile
4-(Dimethylamino)benzonitrile, also known as 4-Cyano-N,N-dimethylaniline, is a crystalline solid at room temperature.[1] Its core structure consists of a benzene (B151609) ring substituted with a dimethylamino group, which acts as an electron donor, and a nitrile group, an electron acceptor.[2] This "push-pull" electronic structure is the basis for its unique photophysical properties.
Physicochemical Data
The key quantitative properties of DMABN are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [3] |
| Molecular Weight | 146.19 g/mol | [3] |
| Melting Point | 72-75 °C | [3] |
| Boiling Point | 318 °C | [3] |
| Solubility | Soluble in methanol (B129727) and other organic solvents; sparingly soluble in water. | [3] |
| Appearance | Light brown crystalline powder. | [3] |
Spectroscopic Data
| Spectroscopic Property | Details | Reference |
| UV-Vis Absorption | In nonpolar solvents (e.g., cyclohexane), a single absorption band is observed. | [4] |
| Fluorescence Emission | Exhibits dual fluorescence in polar solvents, with a normal emission band and a red-shifted anomalous band. | [2] |
The Phenomenon of Dual Fluorescence and the TICT Model
The most remarkable property of DMABN is its dual fluorescence in polar solvents. In nonpolar solvents, a single fluorescence band is observed, originating from a locally excited (LE) state. However, with increasing solvent polarity, a second, red-shifted emission band appears, which is attributed to a Twisted Intramolecular Charge Transfer (TICT) state.[2]
Upon photoexcitation, the molecule transitions to the LE state, which has a largely planar geometry. In polar solvents, this LE state can undergo a conformational change involving the rotation of the dimethylamino group relative to the benzonitrile (B105546) moiety. This twisting motion leads to the formation of the highly polar TICT state, where there is a significant charge separation between the donor (dimethylamino) and acceptor (nitrile) groups. The stabilization of this polar TICT state by the polar solvent results in the observed red-shifted fluorescence.[2]
Experimental Protocols
Synthesis of 4-(Dimethylamino)benzonitrile
While several synthetic routes exist, a common laboratory-scale synthesis involves the cyanation of 4-bromo-N,N-dimethylaniline. The following is a representative protocol.
Materials:
-
4-bromo-N,N-dimethylaniline
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-N,N-dimethylaniline in DMF.
-
Add copper(I) cyanide and a catalytic amount of pyridine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-(Dimethylamino)benzonitrile.
Solvatochromism Experiment
This protocol outlines a procedure to investigate the solvatochromic properties of DMABN, demonstrating the effect of solvent polarity on its fluorescence emission.
Materials:
-
4-(Dimethylamino)benzonitrile
-
A series of solvents with varying polarities (e.g., cyclohexane (B81311), toluene, dichloromethane, acetone, acetonitrile, methanol)
-
Spectroscopic grade solvents are required.
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of DMABN in a non-polar solvent like cyclohexane at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) in each of the selected solvents. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
For each solution, record the absorption spectrum to determine the absorption maximum (λ_abs).
-
Using the fluorometer, record the fluorescence emission spectrum for each solution. Use an excitation wavelength at or near the absorption maximum.
-
Record the emission maxima (λ_em) for both the locally excited (LE) and, if present, the twisted intramolecular charge transfer (TICT) bands.
-
Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to analyze the relationship between solvent polarity and the electronic transitions of DMABN.
Experimental Workflow: Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the excited-state dynamics of DMABN, providing insights into the formation and decay of the LE and TICT states on ultrafast timescales.
Applications in Research
DMABN is a valuable tool in various research areas due to its sensitivity to the local environment.
-
Fluorescent Probes: Its dual fluorescence makes it an excellent probe for studying the polarity of microenvironments, such as in micelles, polymers, and biological membranes.[5]
-
Materials Science: DMABN and its derivatives are used in the development of materials with nonlinear optical properties and as components in organic light-emitting diodes (OLEDs).
-
Fundamental Photophysics: It serves as a model compound for studying intramolecular charge transfer processes, which are fundamental to many chemical and biological phenomena, including photosynthesis.[2]
While DMABN is a powerful probe for polarity, its application in directly studying specific biological signaling pathways is not well-documented in the literature. Its utility lies more in providing information about the general physicochemical properties of its immediate surroundings.
Conclusion
4-(Dimethylamino)benzonitrile is a fascinating molecule whose unique photophysical properties have made it a cornerstone in the study of intramolecular charge transfer. Its sensitivity to the environment, manifested in its dual fluorescence, provides a powerful tool for researchers across various scientific disciplines. This technical guide has provided a comprehensive overview of its properties, experimental protocols for its study, and its key applications, serving as a valuable resource for scientists and researchers.
References
- 1. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 4-(DIMETHYLAMINO)BENZONITRILE | 1197-19-9 [chemicalbook.com]
- 4. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
